molecular formula C8H7ClF3N B1318780 4-Chloro-2-(trifluoromethyl)benzylamine CAS No. 771583-81-4

4-Chloro-2-(trifluoromethyl)benzylamine

Cat. No. B1318780
CAS RN: 771583-81-4
M. Wt: 209.59 g/mol
InChI Key: VPKIGWHSTBKRTA-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)benzylamine is a chemical compound with the CAS Number: 771583-81-4 . It has a molecular weight of 209.6 and its IUPAC name is [4-chloro-2-(trifluoromethyl)phenyl]methanamine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-(trifluoromethyl)benzylamine is 1S/C8H7ClF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

4-Chloro-2-(trifluoromethyl)benzylamine has a density of 1.4±0.1 g/cm3 . Its boiling point is 202.3±35.0 °C at 760 mmHg . It is recommended to be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Pharmaceutical Development

4-Chloro-2-(trifluoromethyl)benzylamine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance the biological activity and metabolic stability of therapeutic agents . This compound can be utilized in the development of new medications that require a trifluoromethyl benzylamine moiety for their pharmacological activity.

Fluorine NMR Spectroscopy

4-Chloro-2-(trifluoromethyl)benzylamine: is relevant in fluorine NMR spectroscopy, which is a powerful technique in drug discovery. It allows for efficient and sensitive screening of ligands, and the trifluoromethyl group’s distinct NMR signature aids in the analysis of molecular interactions .

Safety and Hazards

This compound is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . The precautionary statements are P280, P305+P351+P338, and P310, which advise on protective measures, first aid procedures, and emergency contact respectively .

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-(trifluoromethyl)benzylamine . For instance, the compound’s stability can be affected by temperature and light exposure. Its efficacy can be influenced by the physiological environment, such as pH and the presence of other biomolecules.

properties

IUPAC Name

[4-chloro-2-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKIGWHSTBKRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590705
Record name 1-[4-Chloro-2-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(trifluoromethyl)benzylamine

CAS RN

771583-81-4
Record name 1-[4-Chloro-2-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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